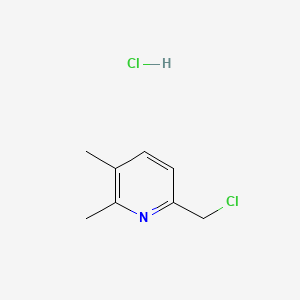

6-(Chloromethyl)-2,3-dimethylpyridinehydrochloride

Description

6-(Chloromethyl)-2,3-dimethylpyridine hydrochloride is a pyridine derivative characterized by a chloromethyl (-CH2Cl) substituent at the 6-position and methyl (-CH3) groups at the 2- and 3-positions of the pyridine ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications.

Properties

Molecular Formula |

C8H11Cl2N |

|---|---|

Molecular Weight |

192.08 g/mol |

IUPAC Name |

6-(chloromethyl)-2,3-dimethylpyridine;hydrochloride |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-4-8(5-9)10-7(6)2;/h3-4H,5H2,1-2H3;1H |

InChI Key |

MIDNIBPTQJRKAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)CCl)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-2,3-dimethylpyridine hydrochloride typically involves the chloromethylation of 2,3-dimethylpyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require heating to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of 6-(chloromethyl)-2,3-dimethylpyridine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help control the reaction parameters more precisely, leading to higher efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-2,3-dimethylpyridine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Formation of 6-(azidomethyl)-2,3-dimethylpyridine or 6-(thiocyanatomethyl)-2,3-dimethylpyridine.

Oxidation: Formation of 2,3-dimethylpyridine-6-carboxylic acid.

Reduction: Formation of 2,3-dimethylpiperidine.

Scientific Research Applications

6-(chloromethyl)-2,3-dimethylpyridine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-2,3-dimethylpyridine hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, forming covalent bonds and leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

3-(Chloromethyl)-2-methylpyridine·HCl

- Structural Differences : Lacks the 3-methyl group present in the target compound.

- Reactivity : The chloromethyl group in this compound facilitates alkylation reactions with amines or nucleophiles, as seen in , where chlorinated pyridines react with alkyl-/arylamines to form substituted derivatives .

Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride

- Structural Differences: Contains a methylamino-methyl (-CH2N(CH3)-) group at the 6-position and a carboxylate ester at the 3-position, unlike the chloromethyl and dimethyl groups in the target compound.

- Physicochemical Properties : Higher molecular weight (253.12 g/mol vs. ~192 g/mol estimated for 6-(chloromethyl)-2,3-dimethylpyridine·HCl) and ≥95% purity, indicating its suitability as a high-purity reagent .

- Applications : Used in drug discovery and chemical synthesis due to its bifunctional reactivity (amine and ester groups) .

6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine Hydrochloride

- Structural Differences : Features a fused pyrrolo-pyridine ring system with a chloro substituent at the 6-position and dimethyl groups on the saturated ring.

General Trends in Chloromethyl Pyridine Derivatives

- Reactivity: Chloromethyl groups are highly reactive toward nucleophiles (e.g., amines, thiols), enabling functionalization for drug conjugates or polymer precursors. This contrasts with methyl or amino-methyl groups, which require activation for further modification .

- Stability : Hydrochloride salts of chloromethyl pyridines exhibit improved shelf life compared to free bases, as seen in and .

Research Findings and Limitations

Biological Activity

6-(Chloromethyl)-2,3-dimethylpyridinehydrochloride is a chemical compound belonging to the pyridine family. Its biological activity has garnered interest due to its potential applications in pharmaceuticals and its interactions with various biological systems. This article reviews the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with chloromethyl and dimethyl substituents. This structure is crucial for its biological activity and interaction with cellular components.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClN·HCl |

| Molecular Weight | 189.63 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥ 98% |

The mechanism of action of this compound primarily involves its role as an alkylating agent . It forms covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific biological pathways. This interaction can modulate cellular functions, potentially impacting processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- A549 (lung carcinoma) : The compound shows cytotoxic effects, leading to apoptosis in a concentration-dependent manner.

- HeLa (cervical carcinoma) : Similar effects have been observed, with compounds inducing cell cycle arrest.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several derivatives of pyridine compounds, including this compound. The results are summarized in the following table:

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 5.0 | Induction of apoptosis |

| Related Compound X | HeLa | 3.5 | Inhibition of tubulin polymerization |

| Related Compound Y | A549 | 4.0 | Cell cycle arrest at G1 phase |

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Anticancer Activity : A significant reduction in cell viability was noted in A549 and HeLa cells treated with this compound, suggesting its potential as an anticancer agent.

- Mechanistic Insights : Flow cytometry analysis indicated that treatment with this compound leads to G1 phase cell cycle arrest, which is critical for understanding its therapeutic potential in cancer treatment.

Q & A

Q. What protocols ensure safe handling and disposal of 6-(chloromethyl)-2,3-dimethylpyridine hydrochloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.